Cas no 2241128-74-3 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2241128-74-3x500.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
- 2241128-74-3
- EN300-6480699
-
- インチ: 1S/C24H25NO4/c26-22(27)24-12-5-11-21(24)25(14-6-13-24)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27)
- InChIKey: AQTKTXSOZXDHAU-UHFFFAOYSA-N
- ほほえんだ: OC(C12CCCN(C(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)C1CCC2)=O
計算された属性
- せいみつぶんしりょう: 391.17835828g/mol
- どういたいしつりょう: 391.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6480699-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-6480699-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-6480699-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-6480699-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-6480699-0.25g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-6480699-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-6480699-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-6480699-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid |
2241128-74-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acidに関する追加情報
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
CAS No. 2241128-74-3 is a unique and complex organic compound with the IUPAC name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid. This compound is notable for its intricate structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with an octahydrocyclopentapyridine framework. The Fmoc group, a well-known protecting group in peptide synthesis, adds significant functional versatility to the molecule. The octahydrocyclopentapyridine moiety, on the other hand, contributes to the compound's structural rigidity and potential for bioactivity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the fluorenylmethoxycarbonyl chloride, which is then reacted with an appropriate amine or alcohol to form the Fmoc derivative. Subsequent steps involve the construction of the octahydrocyclopentapyridine ring system through methods such as ring-closing metathesis or other cyclization techniques. The integration of these two functional groups results in a molecule with unique properties that make it valuable in various chemical and biological applications.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Its Fmoc group is known to enhance solubility and stability, while the cyclopentapyridine core provides a rigid platform for molecular interactions. Researchers have explored its use as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. For instance, in vitro assays have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising candidates for anticancer drug development.
In addition to its pharmacological applications, this compound has also found utility in materials science. The combination of the Fmoc group and the cyclopentapyridine framework imparts unique electronic and mechanical properties to the molecule. Scientists have investigated its potential as a building block for advanced materials, such as organic semiconductors and stimuli-responsive polymers. These applications leverage the compound's ability to undergo reversible chemical transformations under specific conditions, which is a rare feature among organic molecules.
The structural complexity of CAS No. 2241128-74-3 presents both challenges and opportunities for chemists. On one hand, its synthesis requires precise control over multiple reaction steps to ensure high yields and purity. On the other hand, its intricate architecture opens up avenues for exploring novel chemical reactions and molecular interactions. Recent advancements in asymmetric catalysis and microwave-assisted synthesis have significantly improved the efficiency of its production, making it more accessible for large-scale applications.
From an environmental standpoint, researchers have also examined the biodegradability and toxicity profiles of this compound. Initial studies suggest that it exhibits low toxicity towards common test organisms, which is a favorable trait for its use in pharmaceuticals and agrochemicals. However, further investigations are needed to fully understand its long-term environmental impact and to develop sustainable methods for its disposal.
In conclusion, CAS No. 2241128-74-3 represents a cutting-edge example of modern organic chemistry's ability to design complex molecules with tailored properties. Its combination of functional groups offers a wide range of applications across multiple disciplines, from drug discovery to materials science. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2241128-74-3 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid) 関連製品
- 2228584-37-8(5-(1-benzofuran-5-yl)-1,3-oxazolidin-2-one)
- 2171864-23-4(5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 1805681-55-3(1-Bromo-3-(2-chloro-4-(difluoromethoxy)phenyl)propan-2-one)
- 337921-63-8(1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
- 2197929-46-5(4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)
- 1188265-24-8(2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl)
- 2228268-44-6(methyl 5-2-(1-aminocyclopropyl)ethyl-2-methylfuran-3-carboxylate)
- 1806783-74-3(3-Cyano-4-(difluoromethyl)-2-hydroxypyridine)
- 151721-78-7(1,3,5-Tribromo-2,4,6-triiodobenzene)
- 2770494-52-3(3-(2,2-Difluorocyclopropyl)-2,2-difluoropropanoic acid)


